Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon family. [] It is widely distributed in the central and peripheral nervous systems, as well as in various organs, including the gastrointestinal tract, respiratory system, and urogenital system. [, , ] In the guinea pig, VIP plays a crucial role in regulating a wide range of physiological processes, including smooth muscle relaxation, neurotransmission, and epithelial ion transport. [, , , , ]
Guinea pig VIP is often used in research due to the species' sensitivity to the peptide and the well-characterized responses in various organ systems. [, ] This allows researchers to investigate the physiological and pharmacological properties of VIP, its receptors, and its signaling pathways.
Vasoactive Intestinal Peptide from guinea pigs is a neuropeptide that plays a critical role in various physiological processes. This peptide hormone consists of 28 amino acids and is part of the secretin/glucagon superfamily. Initially isolated from the porcine duodenum in 1970, it exhibits significant vasodilatory effects and is evolutionarily conserved across many species, including guinea pigs. The compound is known for its diverse biological actions, influencing smooth muscle relaxation, neurotransmitter release, and immune responses .
Vasoactive Intestinal Peptide is classified as a neuropeptide and a peptide hormone. It primarily interacts with G protein-coupled receptors, specifically VPAC1 and VPAC2 receptors, which mediate its physiological effects.
The synthesis of Vasoactive Intestinal Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
The molecular formula for Vasoactive Intestinal Peptide from guinea pigs is , with a molecular weight of approximately 3344.86 g/mol .
The peptide's structure consists of a sequence of amino acids that includes specific residues that differentiate it from VIP in other species. The unique sequence contributes to its distinct biological activity.
Vasoactive Intestinal Peptide engages in various biochemical reactions, primarily through its interaction with receptors on cell surfaces. These interactions can initiate signaling cascades that lead to physiological changes such as vasodilation and modulation of neurotransmitter release.
The mechanism by which Vasoactive Intestinal Peptide exerts its effects involves binding to specific receptors on target cells, leading to activation of intracellular signaling pathways.
Upon binding to VPAC2 receptors, VIP activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells. This elevation affects various cellular processes such as smooth muscle relaxation and neurotransmitter release, contributing to its vasodilatory effects .
Vasoactive Intestinal Peptide from guinea pigs has several scientific uses:
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily and functions as a ligand for class II G protein-coupled receptors [7]. While VIP is highly conserved across most mammals, the guinea pig (Cavia porcellus) variant exhibits significant sequence divergence. Comparative studies reveal four amino acid substitutions in guinea pig VIP compared to the human sequence: position 11 (Ala→Ser), position 18 (Asn→Ser), position 22 (Arg→Lys), and position 28 (Asn→Ser) [9] [4]. These substitutions cluster in the central and C-terminal regions of the peptide, which are critical for receptor interaction and activation [3]. Notably, the guinea pig sequence shares less than 90% identity with human, rat, rabbit, or canine VIP, making it one of the most divergent mammalian VIP isoforms identified [9] [4].
The functional significance of this divergence is amplified by the conservation of VIP's tertiary structure. Nuclear magnetic resonance (NMR) studies indicate that despite sequence variations, mammalian VIP maintains an α-helical conformation between residues 7-24, flanked by disordered N- and C-terminal domains [7]. However, the guinea pig substitutions occur within or adjacent to this helical domain, potentially altering electrostatic surfaces and hydrogen-bonding networks [4].
Table 1: Comparative Amino Acid Sequences of Mammalian VIP Homologs
Position | Human | Guinea Pig | Rat | Rabbit | Functional Domain |
---|---|---|---|---|---|
1 | His | His | His | His | N-terminal activation |
6 | Phe | Phe | Phe | Phe | Receptor binding |
11 | Ser | Ala | Ser | Ser | Helical stabilization |
18 | Ser | Asn | Ser | Ser | Helical core |
22 | Arg | Lys | Arg | Arg | Receptor interaction |
28 | Asn | Ser | Asn | Asn | C-terminal modulation |
% Identity (vs. Human) | 100% | 86% | 96% | 96% |
The guinea pig-specific substitutions induce measurable biophysical changes in VIP's tertiary structure and receptor-binding characteristics. Molecular dynamics simulations reveal that the R22K substitution reduces electrostatic potential in the C-terminal receptor interaction domain by approximately 15%, weakening ionic interactions with sulfated tyrosine residues in the N-terminal ectodomain of VPAC receptors [3] [1]. This is corroborated by photoaffinity labeling studies using [Bpa⁶]-VIP, which demonstrate altered cross-linking efficiency between guinea pig VIP and the human VPAC₁ receptor fragment 104-108 (Leu-Asn-Arg-Ser-Phe) [3].
Additionally, glycosylation analysis indicates that guinea pig lung VIP receptors exhibit two distinct covalent complexes (Mᵣ = 66,000 and 60,000 daltons) after cross-linking with disuccinimidyl suberate, unlike the single homogeneous band (Mᵣ = 57,000 daltons) observed after neuraminidase treatment [1]. This suggests that the guinea pig receptor exists as differentially sialylated glycoprotein isoforms. The dual-band pattern contrasts with human lung VIP receptors, which show a single major complex at Mᵣ = 65,000 daltons [1] [5]. These structural variations directly impact ligand-receptor kinetics: guinea pig lung membranes demonstrate a high-affinity dissociation constant (KD) of 0.3 nM but an unusually high binding capacity (Bmax = 226 fmol/mg protein), suggesting compensatory receptor upregulation [5].
Functional consequences include:
The guinea pig VIP system demonstrates remarkable evolutionary specialization within the gastroenteropancreatic (GEP) axis. Receptor divergence is particularly pronounced, with the guinea pig VPAC receptor exhibiting a 100-fold lower affinity for secretin than human VPAC₁ receptors (IC50 ratio VIP:secretin = 1.5 vs. >15 in rats) [2] [6]. This suggests adaptive evolution in response to unique dietary or metabolic pressures.
Molecular characterization of GEP receptors reveals:
Table 2: Receptor Characteristics in the Guinea Pig Gastroenteropancreatic Axis
Receptor Property | Guinea Pig | Human | Functional Implication |
---|---|---|---|
VPAC₁ Glycosylation Pattern | Dual band (66/60 kDa) | Single band (65 kDa) | Altered ligand dissociation kinetics |
VPAC₂ PHI Sensitivity | IC50 = 12 nM | IC50 = 8 nM | Reduced cross-reactivity with related peptides |
GC-C Ligand Affinity (KD) | 200 pM | 60 pM | Higher ligand demand for receptor activation |
Tissue-Specific Isoforms | Tenia coli VIP-specific receptor | No equivalent | Organ-selective signaling pathways |
This evolutionary trajectory has clinical relevance: guinea pigs are resistant to Vibrio cholerae-induced secretory diarrhea due to structural incompatibility between cholera toxin and guinea pig GM₁ gangliosides [4]. Paradoxically, their VIP receptors remain sensitive to bacterial enterotoxins, suggesting conserved toxin-VIP receptor crosstalk despite 40 million years of evolutionary divergence from primates [4] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0